Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoro-2-hydroxypentadecyl phosphate

Descripción

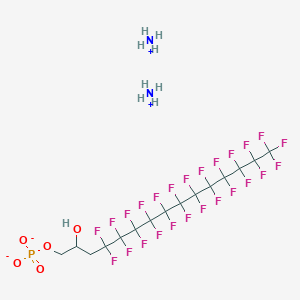

Diammonium 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoro-2-hydroxypentadecyl phosphate is a highly fluorinated organophosphate compound characterized by a 15-carbon alkyl chain with 25 fluorine substituents (denoted by "pentacosafluoro") and a terminal hydroxyl group at the second carbon. The diammonium counterion balances the phosphate group. This structure confers exceptional hydrophobicity, chemical inertness, and thermal stability, making it suitable for specialized applications such as fire-resistant coatings, surfactants, or fluoropolymer additives .

Key properties include:

- Molecular formula: Likely C₁₅H₁₄F₂₅N₂O₅P (exact formula inferred from analogues in ).

- Molecular weight: Estimated ~900–1,000 g/mol (based on similar compounds in ).

- Functional groups: Hydroxyl (-OH), phosphate (-PO₄³⁻), and trifluoromethyl (-CF₃) substituents (common in perfluorinated analogues; see ).

Propiedades

Número CAS |

94200-47-2 |

|---|---|

Fórmula molecular |

C15H14F25N2O5P |

Peso molecular |

808.22 g/mol |

Nombre IUPAC |

diazanium;(4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,15-pentacosafluoro-2-hydroxypentadecyl) phosphate |

InChI |

InChI=1S/C15H8F25O5P.2H3N/c16-4(17,1-3(41)2-45-46(42,43)44)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)10(28,29)11(30,31)12(32,33)13(34,35)14(36,37)15(38,39)40;;/h3,41H,1-2H2,(H2,42,43,44);2*1H3 |

Clave InChI |

OMQPAVWTJXZJQO-UHFFFAOYSA-N |

SMILES canónico |

C(C(COP(=O)([O-])[O-])O)C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F.[NH4+].[NH4+] |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural and Chemical Differences

The compound’s uniqueness lies in its fluorination pattern and chain length . Below is a comparative analysis with structurally related perfluorinated phosphates:

Key Observations :

Fluorine Content : Increasing fluorine atoms correlate with enhanced thermal stability and hydrophobicity but reduced biodegradability .

Substituent Positioning: Trifluoromethyl (-CF₃) groups at specific positions (e.g., C12 or C17) influence steric effects and solubility in nonpolar solvents .

Chain Length : Longer perfluorinated chains (e.g., 18-carbon in ) increase molecular weight and persistence in environmental matrices .

Physicochemical Properties

- Polar Surface Area (PSA) : Higher PSA in the target compound suggests greater solubility in polar solvents compared to shorter-chain analogues .

- Rotatable Bonds : Increased flexibility in longer-chain compounds may enhance self-assembly in surfactant applications .

Environmental and Regulatory Considerations

- Persistence : All perfluorinated phosphates are resistant to degradation, raising concerns under regulations like the Stockholm Convention .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.